

Spectroscopic Analysis of 4-Tert-butyl-1-methyl-2-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 4-Tert-butyl-1-methyl-2-nitrobenzene

Cat. No.: B183555

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Introduction

4-tert-butyl-1-methyl-2-nitrobenzene is a substituted aromatic compound with the molecular formula $C_{11}H_{15}NO_2$. As an interesting scaffold in organic synthesis, understanding its structural features through spectroscopic analysis is crucial for researchers in chemical synthesis and drug development. This technical guide provides a summary of the predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted data to aid researchers in its identification and characterization. Furthermore, detailed, generalized experimental protocols for acquiring such spectra are provided.

Data Presentation

The following tables summarize the predicted spectroscopic data for **4-tert-butyl-1-methyl-2-nitrobenzene**.

Table 1: Predicted 1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.68	d	1H	Ar-H
7.45	dd	1H	Ar-H
7.25	d	1H	Ar-H
2.45	s	3H	-CH ₃
1.33	s	9H	-C(CH ₃) ₃

Predicted using online NMR prediction tools.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
151.2	Ar-C (quaternary)
147.8	Ar-C (quaternary)
135.5	Ar-C (quaternary)
131.0	Ar-CH
128.5	Ar-CH
125.0	Ar-CH
34.8	-C(CH ₃) ₃ (quaternary)
31.2	-C(CH ₃) ₃ (methyl)
20.5	-CH ₃

Predicted using online NMR prediction tools.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2960-2870	Strong	C-H stretch (aliphatic)
1525	Strong	N-O asymmetric stretch (nitro group)
1350	Strong	N-O symmetric stretch (nitro group)
1600, 1480	Medium-Weak	C=C stretch (aromatic ring)
850-800	Strong	C-H bend (aromatic, out-of-plane)

Predicted based on characteristic functional group frequencies.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
193	40	[M] ⁺ (Molecular Ion)
178	100	[M - CH ₃] ⁺
132	30	[M - NO ₂ - H] ⁺
117	50	[M - NO ₂ - CH ₃] ⁺
91	20	[C ₇ H ₇] ⁺ (Tropylium ion)
57	60	[C ₄ H ₉] ⁺ (tert-butyl cation)

Predicted based on common fragmentation patterns of nitroaromatic and alkylbenzene compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of **4-tert-butyl-1-methyl-2-nitrobenzene**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically pre-mixed in the solvent).
- Transfer the solution to a standard 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- The ^1H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
- A standard single-pulse experiment is used.
- Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
- The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed.

3. ^{13}C NMR Spectroscopy:

- The ^{13}C NMR spectrum is acquired on the same spectrometer, often immediately after the ^1H spectrum.

- A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
- Due to the low natural abundance of ^{13}C , a larger number of scans (typically several hundred to thousands) and a longer acquisition time are required.
- A relaxation delay of 2-5 seconds is commonly used.
- The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
- Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition (Fourier Transform Infrared - FTIR):

- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Typically, 16 to 32 scans are co-added and averaged at a resolution of 4 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., $1\text{ }\mu\text{L}$) of the solution into the GC inlet.

- The sample is vaporized and separated on a capillary GC column (e.g., a non-polar column like DB-5ms) with an appropriate temperature program.

2. Ionization (Electron Ionization - EI):

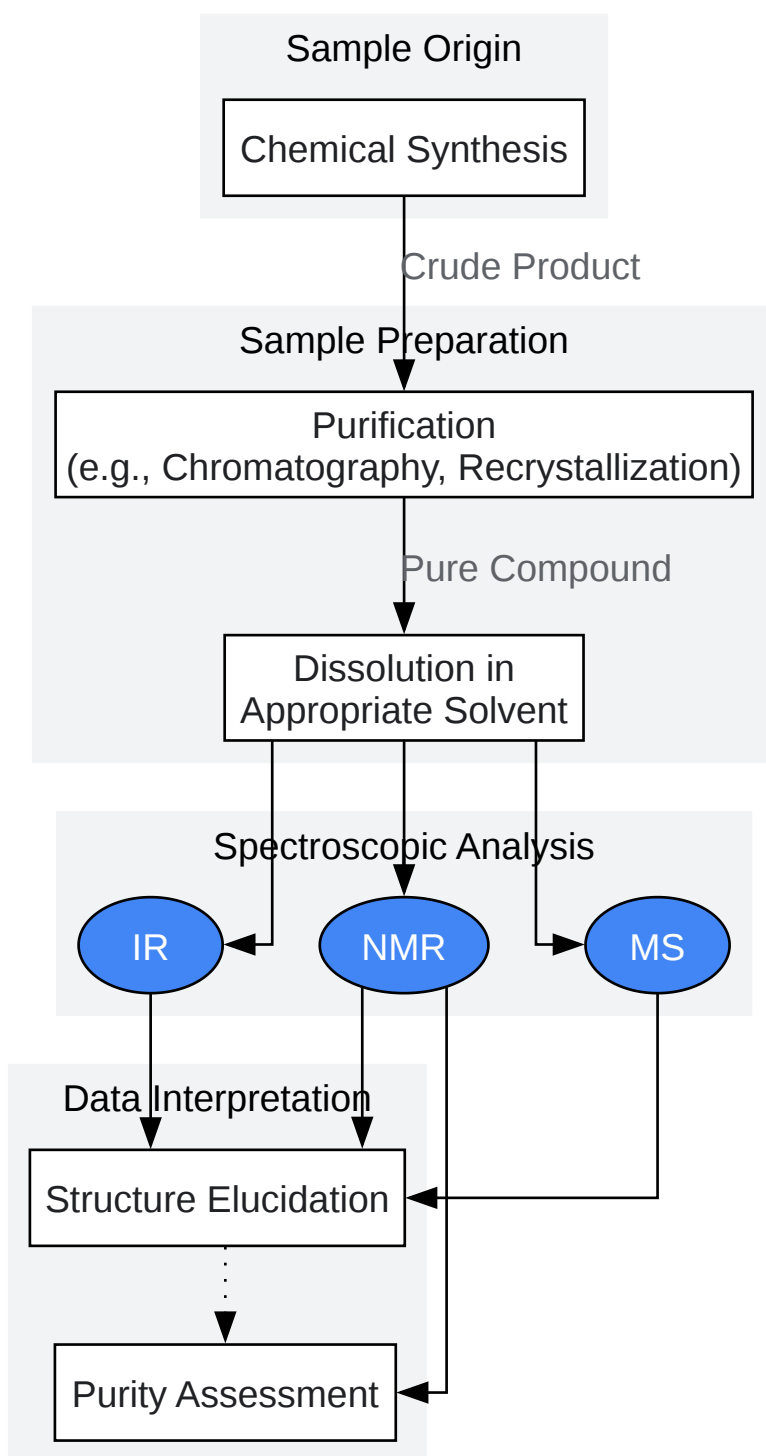
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

3. Mass Analysis:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



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Caption: A generalized workflow for the spectroscopic analysis of a synthesized organic compound.

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